3-Aminobenzofuran-2-carboxamide
Description
Significance of the Benzofuran (B130515) Heterocycle in Medicinal Chemistry and Organic Synthesis
The benzofuran heterocycle, a fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in the development of a myriad of biologically active compounds. researchgate.netwisdomlib.orgbohrium.com Its presence in numerous natural products and synthetic drugs underscores its therapeutic potential. bohrium.comnih.gov Benzofuran derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, anticancer, and antioxidant properties. researchgate.netbohrium.com This remarkable versatility has made the benzofuran nucleus a focal point for chemists and medical researchers aiming to design novel therapeutic agents for a range of diseases, from common infections to complex conditions like cancer and Alzheimer's disease. researchgate.netnih.gov
In the sphere of organic synthesis, the benzofuran scaffold serves as a crucial building block for creating complex molecular architectures. nih.govacs.org Its unique electronic and structural characteristics allow for a variety of chemical transformations, enabling the synthesis of diverse derivatives with tailored properties. chemimpex.com The development of innovative and catalytic strategies for benzofuran synthesis continues to be an active area of research, driven by the ever-increasing demand for novel benzofuran-based compounds in pharmaceuticals, agriculture, and materials science. nih.govacs.org
Overview of the 3-Aminobenzofuran-2-carboxamide Scaffold
At the heart of this discussion is this compound, a molecule that encapsulates the therapeutic potential of the broader benzofuran class while offering unique opportunities for chemical exploration. chemimpex.comontosight.ai
Structural Features and Functional Groups
The structure of this compound is characterized by a central benzofuran core. ontosight.ai Attached to this core at the 3-position is an amino group (-NH2) and at the 2-position, a carboxamide group (-CONH2). ontosight.aisigmaaldrich.com This specific arrangement of functional groups imparts distinct chemical properties to the molecule, influencing its reactivity and its interactions with biological targets. chemimpex.com The presence of both a primary amine and a primary amide opens avenues for a wide range of derivatization reactions, allowing for the fine-tuning of its biological activity. chemimpex.com
Table 1: Key Structural and Chemical Information for this compound
| Property | Value |
| Molecular Formula | C9H8N2O2 ontosight.ai |
| Molecular Weight | 176.17 g/mol ontosight.aisigmaaldrich.com |
| CAS Number | 54802-10-7 ontosight.aisigmaaldrich.com |
| Appearance | White to Light yellow powder to crystal tcichemicals.com |
| Melting Point | 157-161 °C sigmaaldrich.com |
| Key Functional Groups | Amino group, Carboxamide group, Benzofuran heterocycle chemimpex.comontosight.ai |
Importance in Pharmaceutical Research and Organic Synthesis
This compound serves as a versatile scaffold in both pharmaceutical research and organic synthesis. chemimpex.com In the pharmaceutical arena, it is a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders. chemimpex.comnih.gov Its derivatives have been investigated for their potential as multifunctional agents for the treatment of Alzheimer's disease, exhibiting inhibitory activity against key enzymes like acetylcholinesterase and butyrylcholinesterase. nih.gov The ability to readily modify the amino and carboxamide groups allows for the creation of libraries of compounds for screening against various biological targets. chemimpex.commdpi.com
From a synthetic standpoint, this compound is a valuable building block. chemimpex.com The strategic placement of its functional groups enables chemists to construct more elaborate and highly functionalized benzofuran derivatives. mdpi.com This has led to the development of modular synthetic routes to access a diverse set of C3-substituted benzofuran-2-carboxamide (B1298429) derivatives, expanding the chemical space available for drug discovery and other applications. mdpi.com
Historical Context of Benzofuran Synthesis and Derivatization
The journey of benzofuran chemistry began in 1870 when Perkin first synthesized the benzofuran ring. nih.govacs.org Initially extracted from coal tar, the development of synthetic routes has been crucial for exploring the full potential of this heterocycle. wikipedia.orgjocpr.com Early methods often involved harsh reaction conditions and offered limited yields. taylorandfrancis.com
Over the decades, a plethora of synthetic methodologies have been developed to construct the benzofuran nucleus. jocpr.com These range from classical methods like the Perkin synthesis to modern transition-metal-catalyzed reactions. acs.orgjocpr.com The use of catalysts, particularly those based on palladium, copper, nickel, and rhodium, has revolutionized benzofuran synthesis, allowing for more efficient and selective construction of the ring system under milder conditions. nih.govacs.org
The derivatization of the benzofuran scaffold has been equally important. Early studies focused on electrophilic substitution reactions, which typically occur at the 2-position. slideshare.net More recent advancements have enabled the functionalization of other positions, including the challenging C3 position, often through directed C-H activation strategies. mdpi.com This continuous evolution in synthetic methods has been instrumental in providing access to a vast library of benzofuran derivatives, including the pivotal this compound, and continues to drive innovation in fields that rely on this remarkable heterocycle. nih.govmdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,10H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOYSSLDDDZIJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344933 | |
| Record name | 3-Amino-1-benzofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54802-10-7 | |
| Record name | 3-Amino-1-benzofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Aminobenzofuran-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Aminobenzofuran 2 Carboxamide and Its Derivatives
Classical and Contemporary Synthetic Strategies for Benzofuran (B130515) Ring Construction
The benzofuran nucleus is a fundamental component of numerous natural products and pharmaceutical agents. nih.gov Its synthesis has been a subject of extensive research, leading to a plethora of methods for its construction. These strategies can be broadly categorized into cyclization-based approaches and modern C-H functionalization techniques.
Cyclization-Based Approaches
Intramolecular cyclization is a cornerstone of benzofuran synthesis. These methods typically involve the formation of a key C-O bond to close the furan (B31954) ring onto the benzene (B151609) core. Transition-metal catalysis has been instrumental in advancing these strategies. sioc-journal.cn
Palladium and Copper Catalysis: A widely used method involves the Sonogashira coupling of o-iodophenols with terminal alkynes, catalyzed by both palladium and copper complexes. nih.govjocpr.com The resulting o-alkynylphenol intermediate undergoes subsequent intramolecular cyclization to yield the 2-substituted benzofuran. nih.gov Other palladium-catalyzed processes include Heck-type cyclizations and the cyclization of phenols with bromoalkynes, which proceed through direct C-H bond functionalization. mdpi.comorganic-chemistry.org
Rhodium and Gold Catalysis: Rhodium catalysts have been employed for the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids. nih.gov Gold complexes can catalyze the cycloisomerization of 2-(iodoethynyl)aryl esters to form 3-iodo-2-acyl benzofurans. organic-chemistry.org
Acid-Catalyzed Cyclization: Lewis and Brønsted acids are effective catalysts for the ring-closing reactions of various precursors. nih.gov For instance, iron chloride (a Lewis acid) can promote the intramolecular cyclization of substituted alkynyl benzenes. nih.gov Notable methods also include the Perkin synthesis, one of the earliest methods, which starts from coumarin. jocpr.com
| Catalyst/Reagent | Starting Materials | General Approach | Reference |
|---|---|---|---|
| Palladium/Copper | o-Iodophenols and Terminal Alkynes | Sonogashira coupling followed by intramolecular cyclization. | nih.gov |
| Palladium Acetate (B1210297) | Phenols and Bromoalkynes | Addition followed by intramolecular C-H functionalization. | organic-chemistry.org |
| Rhodium Relay Catalysis | Propargyl Alcohols and Aryl Boronic Acids | Arylation followed by cyclization. | nih.gov |
| Iron Chloride (FeCl₃) | Substituted Alkynyl Benzenes | Lewis-acid-promoted intramolecular cyclization. | nih.gov |
| Ruthenium Catalyst | 1-Allyl-2-allyloxybenzenes | Isomerization followed by ring-closing metathesis. | organic-chemistry.org |
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical approach for synthesizing benzofurans. nih.gov This strategy avoids the need for pre-functionalized starting materials, such as organohalides or organometallic reagents. rsc.org Palladium-catalyzed reactions are prominent in this area, enabling the coupling of phenols with various partners. organic-chemistry.org For instance, the reaction between phenols and bromoalkynes can generate (Z)-2-bromovinyl phenyl ethers, which then undergo palladium-catalyzed direct C-H functionalization to afford 2-substituted benzofurans. organic-chemistry.org
A particularly relevant strategy involves the use of a directing group to control the regioselectivity of the C-H activation. An 8-aminoquinoline (B160924) (8-AQ) directing group installed on benzofuran-2-carboxylic acid has been shown to effectively direct palladium-catalyzed C-H arylation at the C3 position, a position that is typically harder to functionalize. mdpi.comchemrxiv.org This method allows for the modular installation of various aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. mdpi.comnih.gov The catalytic cycle is proposed to proceed through a Pd(II)/Pd(IV) pathway, initiated by the coordination of the palladium catalyst to the 8-AQ amide. mdpi.com
Direct Synthesis of 3-Aminobenzofuran-2-carboxamide
The direct synthesis of the title compound and its analogs often requires specialized methods that introduce the requisite amino and carboxamide functionalities at the C3 and C2 positions, respectively.
Multistep Reaction Sequences
Several multistep pathways have been developed to achieve the target structure.
One approach begins with commercially available 2-hydroxybenzonitrile (B42573). nih.gov This starting material is reacted with 4-(bromomethyl)pyridine (B1298872) to form 2-(pyridin-4-ylmethoxy)benzonitrile. Subsequent cyclization in the presence of a strong base like potassium tert-butoxide affords 4-(3-aminobenzofuran-2-yl)pyridine. nih.gov This intermediate can then be further functionalized.
A highly modular three-step synthesis provides access to a wide range of C3-substituted benzofuran-2-carboxamides. mdpi.comsemanticscholar.org
Amide Formation: Commercially available benzofuran-2-carboxylic acid is coupled with 8-aminoquinoline (8-AQ) to form the corresponding amide.
Directed C–H Arylation: The 8-AQ group directs a palladium-catalyzed C-H arylation at the C3 position using various aryl iodides. This step installs diverse substituents at the desired position with high efficiency. mdpi.com
Transamidation: The 8-AQ directing group is cleaved and replaced with a different amine via a two-step, one-pot transamidation procedure, yielding the final benzofuran-2-carboxamide (B1298429) derivatives. mdpi.comnih.gov
| Aryl Iodide | Product | Yield | Reference |
|---|---|---|---|
| 4-Iodoanisole | N-(quinolin-8-yl)-3-(4-methoxyphenyl)benzofuran-2-carboxamide | 92% | mdpi.com |
| 1-Iodo-4-nitrobenzene | N-(quinolin-8-yl)-3-(4-nitrophenyl)benzofuran-2-carboxamide | 85% | mdpi.com |
| Methyl 4-iodobenzoate | Methyl 4-(2-(quinolin-8-ylcarbamoyl)benzofuran-3-yl)benzoate | 88% | mdpi.com |
| 3-Iodopyridine | N-(quinolin-8-yl)-3-(pyridin-3-yl)benzofuran-2-carboxamide | 81% | mdpi.com |
Another strategy involves a cascade cyclization of ortho-hydroxy α-aminosulfones with reagents like 2-bromo-1,3-indandione to synthesize aminobenzofuran spiro derivatives. mdpi.com
One-Pot Reaction Protocols
Furthermore, the transamidation step in the multistep synthesis described previously (Section 2.2.1) is itself a highly efficient two-step, one-pot protocol. mdpi.com The C3-arylated 8-AQ amide is first activated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form an N-acyl-Boc-carbamate intermediate. Then, the addition of a primary or secondary amine triggers aminolysis, providing a diverse range of C3-substituted benzofuran-2-carboxamides in good to excellent yields. mdpi.comchemrxiv.org
Microwave-Assisted Synthesis of 3-Amino-2,3-dihydrobenzofurans
Microwave-assisted organic synthesis can significantly accelerate reaction times and improve yields. A route to access 3-amino-2,3-dihydrobenzofurans, a reduced form of the target scaffold, utilizes this technology. nih.gov The synthesis starts from chalcone (B49325) intermediates, which are subjected to a series of stereoselective reactions. The key final step is a one-pot, microwave-assisted, acid-catalyzed regioselective opening of an epoxide with various amines, followed by an intramolecular nucleophilic aromatic substitution reaction to generate the 3-amino-2,3-dihydrobenzofuran ring system. nih.gov This method provides rapid access to a library of structurally and stereochemically diverse analogs. nih.gov While this method yields the dihydro- derivative, it highlights the utility of microwave chemistry for constructing the core 3-aminobenzofuran structure. Related microwave-assisted methods have been successfully used to prepare analogous scaffolds like 3-aminobenzo[b]thiophenes. rsc.orgstrath.ac.uk
Catalytic Approaches in this compound Synthesis
Catalysis offers efficient and selective routes to the this compound core and its analogs. Both transition metal and organocatalytic methods, as well as base-mediated syntheses, have been successfully employed.
Transition metal catalysis, particularly with palladium, has proven to be a powerful tool for the synthesis of substituted benzofuran-2-carboxamides. mdpi.comsemanticscholar.org A notable strategy involves the palladium-catalyzed C-H arylation of N-(quinolin-8-yl)benzofuran-2-carboxamides at the C3 position. mdpi.com This method allows for the introduction of a wide range of aryl and heteroaryl groups. The reaction typically employs a palladium(II) acetate (Pd(OAc)₂) catalyst in the presence of an acetate source like sodium acetate (NaOAc) and a silver salt such as silver acetate (AgOAc). mdpi.comsemanticscholar.org The proposed mechanism proceeds through a Pd(II)/Pd(IV) catalytic cycle, initiated by the coordination of the palladium catalyst to the substrate, followed by C-H activation to form a palladacycle intermediate. mdpi.com
While direct catalytic amination at the C3 position to form this compound is less commonly detailed, the C-H functionalization approaches provide a pathway to C3-substituted analogs which can be precursors to the target molecule or its derivatives. Some transition-metal-free methods have also been developed for the synthesis of related benzofuran structures, highlighting a move towards more cost-effective and sustainable chemistry. nih.gov
Table 1: Examples of Palladium-Catalyzed C-H Arylation for Benzofuran-2-carboxamide Synthesis. mdpi.comsemanticscholar.org
| Entry | Aryl Iodide | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Pd(OAc)₂, AgOAc, NaOAc | CPME | 110 | 95 |
| 2 | 4-Iodoanisole | Pd(OAc)₂, AgOAc, NaOAc | CPME | 110 | 92 |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | Pd(OAc)₂, AgOAc, NaOAc | CPME | 110 | 85 |
CPME: Cyclopentyl methyl ether
Information specifically detailing organocatalytic methods for the direct synthesis of this compound is not extensively covered in the provided search results. However, the broader field of organocatalysis is continually expanding, and it is plausible that such methods are under development or have been reported in literature not captured by the searches. Organocatalysis presents a valuable alternative to metal-based catalysis, often offering milder reaction conditions and avoiding residual metal contamination in the final products.
Base-mediated cyclization is a key strategy for constructing the 3-aminobenzofuran ring system. A common approach starts with a 2-hydroxybenzonitrile derivative. nih.gov For instance, the reaction of 2-hydroxybenzonitrile with a suitable electrophile in the presence of a base like potassium carbonate (K₂CO₃) can yield a precursor which then undergoes intramolecular cyclization. nih.gov
A specific example involves the cyclization of 2-(pyridin-4-ylmethoxy)benzonitrile using a strong base like potassium tert-butoxide (t-BuOK) in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures to afford 4-(3-aminobenzofuran-2-yl)pyridine. nih.gov This demonstrates the utility of strong, non-nucleophilic bases in promoting the crucial ring-forming step. The choice of base and solvent system is critical for optimizing the yield and purity of the desired 3-aminobenzofuran product.
Table 2: Base-Mediated Synthesis of a 3-Aminobenzofuran Derivative. nih.gov
| Starting Material | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| 2-(pyridin-4-ylmethoxy)benzonitrile | t-BuOK | DMF | 80 | 4-(3-aminobenzofuran-2-yl)pyridine | 73 |
Derivatization Strategies of this compound
The 3-amino and 2-carboxamide (B11827560) functional groups of this compound are ripe for a variety of derivatization reactions, allowing for the synthesis of a diverse library of compounds with potential applications in medicinal chemistry and materials science. mdpi.comchemimpex.com
The carboxamide group at the C2 position can undergo further transformations. For instance, a two-step transamidation protocol has been developed for C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamides. mdpi.comsemanticscholar.org This involves activation of the amide with tert-butoxycarbonyl anhydride (B1165640) ((Boc)₂O) followed by aminolysis with a variety of amine nucleophiles to generate a diverse set of C3-substituted benzofuran-2-carboxamides. semanticscholar.org This method is particularly useful as it often proceeds without the need for an additional catalyst. semanticscholar.org
While the provided results focus more on the amidation of the C2-carboxylic acid precursor or transamidation, direct esterification of the this compound itself is less detailed. However, standard esterification methods could likely be applied to a corresponding carboxylic acid derivative.
The primary amino group at the C3 position is a key handle for derivatization, most notably through the formation of Schiff bases. wikipedia.org A Schiff base, or imine, is formed by the reaction of a primary amine with an aldehyde or a ketone. wikipedia.orgnih.gov This reaction involves a nucleophilic addition to form a hemiaminal intermediate, followed by dehydration to yield the imine. wikipedia.org The resulting azomethine group (-C=N-) is a versatile functional group that can be involved in further reactions or act as a ligand for metal complexation. wikipedia.orgnih.gov
The formation of Schiff bases from this compound would involve reacting it with various aldehydes or ketones. The resulting Schiff base ligands can then coordinate with metal ions to form metal complexes. wikipedia.org These complexes have a wide range of potential applications due to their diverse electronic and structural properties.
N-Arylation Reactions
The introduction of aryl groups at the 3-amino position of the benzofuran-2-carboxamide core is a key strategy for diversifying the structure and modulating biological activity. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful tool for this transformation. wikipedia.orgacsgcipr.org
A notable approach involves a modular synthetic route that enables the preparation of a diverse set of C3-substituted benzofuran-2-carboxamide derivatives. nih.govmdpi.com This method utilizes an 8-aminoquinoline (8-AQ) directing group to facilitate palladium-catalyzed C-H arylation at the C3 position of a benzofuran precursor. nih.govmdpi.com Following the successful installation of the aryl group, the 8-AQ auxiliary is cleaved and replaced with various amines through a highly efficient two-step, one-pot transamidation procedure. nih.govmdpi.com This sequence allows for the generation of a wide array of N-aryl-3-aminobenzofuran-2-carboxamide derivatives in good to excellent yields. nih.gov
The general protocol for the C-H arylation step involves reacting an N-(quinolin-8-yl)benzofuran-2-carboxamide substrate with an aryl iodide in the presence of a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), and a combination of additives like sodium acetate (NaOAc) and silver acetate (AgOAc). nih.govmdpi.com The reaction is typically carried out in a solvent like cyclopentyl methyl ether (CPME) at elevated temperatures. nih.govmdpi.com
The subsequent transamidation is achieved by first activating the 8-AQ amide with di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (B28879) (DMAP) to form an N-acyl-Boc-carbamate intermediate. chemrxiv.org This activated intermediate is then reacted with a primary or secondary amine to furnish the desired N-arylated benzofuran-2-carboxamide derivative. nih.gov This method's modularity and efficiency make it a valuable tool for creating libraries of compounds for screening purposes. nih.govmdpi.com
Table 1: C-H Arylation of N-(quinolin-8-yl)benzofuran-2-carboxamides
| Entry | Aryl Iodide | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Iodoanisole | 2a | 92 |
| 2 | 1-Iodo-4-(trifluoromethoxy)benzene | 2b | 85 |
| 3 | 4-Iodotoluene | 2c | 91 |
| 4 | 1-Iodo-4-nitrobenzene | 2d | 75 |
| 5 | 2-Iodothiophene | 2m | 80 |
Reaction conditions: N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equiv), aryl iodide (3.0 equiv), Pd(OAc)₂ (5-10 mol%), NaOAc (1.0 equiv), AgOAc (1.5 equiv), CPME (0.5 M), 110 °C. Data sourced from nih.govmdpi.com.
Ring-Opening Reactions of 3-Aminobenzofurans
While the benzofuran core is generally stable, under specific conditions, the furan ring of 3-aminobenzofuran derivatives can undergo ring-opening reactions. These reactions can provide access to alternative molecular scaffolds that may also possess interesting chemical and biological properties.
One documented example is the C–H bond cleavage-enabled aerobic ring-opening of in situ formed 2-aminobenzofuran-3(2H)-ones. rsc.org In this process, hemiacetals react with various amines in a catalyst-free dehydration condensation to generate 2-aminobenzofuran-3(2H)-ones. rsc.org These intermediates, which are semicyclic N,O-acetals, can then undergo an amine-initiated C–H bond hydroxylation in the presence of air under mild conditions. rsc.org This leads to the cleavage of the benzofuran ring and the formation of o-hydroxyaryl glyoxylamides in excellent yields, often up to 97%. rsc.org
This transformation is significant as it represents a novel reactivity pattern for N,O-acetals, proceeding through a C-H cleavage rather than the more commonly observed C-O or C-N bond cleavage. rsc.org The reaction is typically a one-pot procedure, which enhances its synthetic utility. rsc.org
Table 2: Ring-Opening of in situ formed 2-Aminobenzofuran-3(2H)-ones
| Entry | Amine | Product (o-hydroxyaryl glyoxylamide) | Yield (%) |
|---|---|---|---|
| 1 | Pyrrolidine | 4a | 95 |
| 2 | Piperidine | 4b | 97 |
| 3 | Morpholine | 4c | 96 |
| 4 | Benzylamine | 4d | 85 |
| 5 | Aniline | 4e | 78 |
Reaction conditions: Hemiacetal (1.0 equiv), Amine (2.0 equiv), Air, Room Temperature. Data sourced from rsc.org.
Spirocyclic Compound Formation
The synthesis of spirocyclic compounds containing a benzofuran moiety has garnered significant interest due to the unique three-dimensional structures and potential for novel biological activities. An efficient cascade cyclization strategy has been developed for the synthesis of aminobenzofuran spiroindanone and spirobarbituric acid derivatives. mdpi.com
This method utilizes ortho-hydroxy α-aminosulfones as key substrates, which react with either 2-bromo-1,3-indandione or 5-bromo-1,3-dimethylbarbituric acid. mdpi.com Under optimized reaction conditions, this protocol affords the corresponding spirocyclic products with high efficiency, with yields reported to exceed 95% for spiroindanone derivatives and 85% for spirobarbituric acid derivatives. mdpi.com
The reaction is believed to proceed through a tandem sequence of reactions, initiated by the reaction of the amine with the bromo-dicarbonyl compound, followed by an intramolecular cyclization to form the spirocyclic benzofuran core. This methodology provides a stable and versatile platform for the synthesis of complex 3-aminobenzofuran derivatives. mdpi.com
Another approach to spirocyclic benzofuranones involves the deprotonation of coumaranone derivatives followed by reaction with dihaloalkanes. For instance, spiroannulated 3-benzofuranones have been prepared by deprotonating ketones like coumaranone with lithium diisopropylamide (LDA) and then treating the resulting enolate with α,α'-dibromo-o-xylene. nih.gov
Table 3: Synthesis of Aminobenzofuran Spiro-derivatives
| Entry | Electrophile | Product | Yield (%) |
|---|---|---|---|
| 1 | 2-Bromo-1,3-indandione | Aminobenzofuran spiroindanone | >95 |
| 2 | 5-Bromo-1,3-dimethylbarbituric acid | Aminobenzofuran spirobarbituric acid | >85 |
Reaction conditions: ortho-Hydroxy α-aminosulfone, Electrophile, Optimized base and solvent. Data sourced from mdpi.com.
Scalability and Efficiency of Synthetic Protocols
The cascade cyclization for the formation of aminobenzofuran spiro-derivatives has been demonstrated to be robustly scalable up to the gram scale, highlighting its potential for larger-scale synthesis. mdpi.comresearchgate.net This is a crucial factor for the production of sufficient quantities of material for further biological evaluation and development.
Furthermore, patents related to the preparation of benzofuran-2-carboxamide derivatives, such as those used in the synthesis of the antidepressant vilazodone, emphasize the importance of commercially viable and industrially advantageous processes. google.com These processes are designed to produce the target compounds in high yield and purity, often greater than 99%, which is a testament to their efficiency and scalability. google.com For instance, the amidation of a 5-(1-piperazinyl)benzofuran-2-carboxylic acid alkyl ester with ammonia (B1221849) in an alcohol solvent is presented as a commercially viable method for producing the corresponding carboxamide. google.com
The one-pot nature of some synthetic routes, such as the C-H arylation followed by transamidation, also contributes to their efficiency by reducing the number of purification steps and minimizing waste. nih.govmdpi.com Similarly, the one-pot ring-opening reaction of 2-aminobenzofuran-3(2H)-ones is lauded for its simplicity and high yields. rsc.org The development of such efficient and scalable protocols is essential for advancing the study and application of this important class of compounds.
Advanced Research Techniques and Methodologies
Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry, UV-Vis)
Spectroscopic methods are fundamental tools for the elucidation of the molecular structure of 3-aminobenzofuran-2-carboxamide and its analogues. Each technique provides unique information about the compound's functional groups, connectivity, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. In derivatives of 3-aminobenzofuran, the aromatic protons on the benzofuran (B130515) core typically appear as multiplets in the δ 7.0-8.2 ppm region of the ¹H NMR spectrum. nih.gov The protons of the amino group (NH₂) often produce a broad singlet, with its chemical shift varying depending on the solvent and concentration. nih.gov For instance, in a series of 4-(3-aminobenzofuran-2-yl)-1-(substituted benzyl) pyridin-1-ium chlorides, the NH₂ protons were consistently observed as a singlet around δ 7.9-8.0 ppm in DMSO-d₆. nih.gov In the ¹³C NMR spectrum, the carbon atoms of the benzofuran ring system resonate at characteristic chemical shifts, which can be confirmed through techniques like Density Functional Theory (DFT) calculations. researchgate.netresearchgate.net
Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the principal functional groups. The spectra of 3-aminobenzofuran derivatives show characteristic absorption bands. For example, the N-H stretching vibrations of the primary amine and amide groups typically appear in the region of 3100-3400 cm⁻¹. nih.govnih.gov The carbonyl (C=O) stretching of the carboxamide group is a strong, prominent band usually found around 1630-1680 cm⁻¹. nih.gov Other significant peaks correspond to C=C stretching in the aromatic ring (approx. 1590-1450 cm⁻¹) and C-O stretching of the furan (B31954) ring. nih.gov
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which helps in confirming the molecular formula (C₉H₈N₂O₂ for the parent compound). nih.govsigmaaldrich.com
UV-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzofuran ring system, being a conjugated aromatic system, exhibits characteristic absorption bands in the UV region. Studies on related benzofuran-2-carboxylic acid have shown absorption spectra that can be simulated and interpreted using Time-Dependent DFT (TD-DFT) calculations to understand the electronic properties and HOMO-LUMO gap. researchgate.netnist.gov
Table 1: Representative Spectroscopic Data for 3-Aminobenzofuran Derivatives
| Technique | Functional Group/Proton | Typical Chemical Shift / Absorption Range | Reference |
|---|---|---|---|
| ¹H NMR | Aromatic Protons (Ar-H) | δ 7.0 - 8.2 ppm | nih.gov |
| ¹H NMR | Amino Protons (-NH₂) | δ 5.6 - 8.0 ppm (variable) | nih.govnih.gov |
| ¹³C NMR | Benzofuran Ring Carbons | δ 110 - 160 ppm | nih.gov |
| IR | N-H Stretching (Amine/Amide) | 3100 - 3400 cm⁻¹ | nih.govnih.gov |
| IR | C=O Stretching (Amide) | ~1630 - 1680 cm⁻¹ | nih.gov |
| HRMS | Molecular Formula Confirmation | Precise m/z measurement | nih.gov |
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions, which are invaluable for understanding the compound's structure-activity relationships.
While the specific crystal structure of the parent this compound is not detailed in the provided search results, studies on its derivatives have utilized this technique. For example, the structure of a 2-(4-methoxybenzoyl)-6-morpholino substituted 3-aminobenzofuran was confirmed by single-crystal X-ray diffraction analysis, which unequivocally established the formation of the core 3-aminobenzofuran ring. nih.gov Similarly, X-ray crystallography has been used to determine the crystal structures of other novel benzofuran-2-carboxamides to understand their molecular geometry. nih.gov The analysis of a related compound, 1-benzofuran-2-carboxylic acid, revealed a monoclinic crystal system with the space group P2₁/n, providing detailed geometric parameters. researchgate.net Such studies reveal that the benzofuran ring system is largely planar. researchgate.netresearchgate.net
Table 2: Example Crystallographic Data for a Related Benzofuran Compound (1-benzofuran-2-carboxylic acid)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/n | researchgate.net |
| Unit Cell Dimensions | a = 6.64 Å, b = 3.86 Å, c = 29.21 Å, β = 93.30° | researchgate.net |
| Volume (V) | 749.79 ų | researchgate.net |
| Molecules per unit cell (Z) | 4 | researchgate.net |
In Vitro Biological Assays
In vitro biological assays are essential for screening the pharmacological potential of this compound and its derivatives. These tests are conducted in a controlled laboratory environment, typically using isolated enzymes, cells, or microorganisms.
Enzyme Inhibition Assays : Derivatives of 3-aminobenzofuran have been extensively evaluated as enzyme inhibitors.
Cholinesterase Inhibition : A novel series of 3-aminobenzofuran derivatives were synthesized and tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov Using the Ellman's method, researchers found that many of these compounds displayed potent inhibitory activity, with IC₅₀ values in the micromolar range. nih.gov For example, a derivative designated as compound 5f was the most effective, showing mixed-type inhibition against AChE. nih.gov
Monoamine Oxidase (MAO) Inhibition : Benzofuran-based compounds have also been investigated as inhibitors of MAO-A and MAO-B, which are targets for antidepressants and anti-Parkinsonian drugs. nih.gov Assays measure the ability of the compounds to prevent the oxidative deamination of a substrate, often monitored via a fluorometric method. nih.gov
Antiproliferative and Anticancer Assays : The potential of benzofuran scaffolds as anticancer agents is a significant area of research. nih.gov
MTT Assay : The MTT assay is a colorimetric test used to assess cell viability and proliferation. Several studies have used this assay to evaluate the antiproliferative effects of benzofuran-2-carboxamide (B1298429) derivatives against various human cancer cell lines, including breast cancer (SK-BR-3, MCF-7), colon cancer (SW620), and non-small-cell lung cancer (A549, PC9). nih.govnih.govmdpi.com Some compounds have shown selective, concentration-dependent antiproliferative effects with IC₅₀ values in the low micromolar range. nih.govnih.gov
Apoptosis Assays : To determine the mechanism of cell death induced by active compounds, researchers perform apoptosis assays. This can involve measuring the activity of key apoptotic enzymes like caspases or detecting the cleavage of proteins such as PARP. mdpi.com Studies have confirmed that certain benzofuran-2-carboxamide and benzofuran-indole hybrids induce apoptosis in cancer cells. nih.govmdpi.com
Table 3: Summary of In Vitro Biological Activities of 3-Aminobenzofuran Derivatives
| Assay Type | Biological Target | Key Findings | Reference |
|---|---|---|---|
| Enzyme Inhibition | Acetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE) | Derivatives show moderate to good inhibitory activity (IC₅₀ values from 0.64 to 81.06 µM). | nih.gov |
| Antiproliferative (MTT) | Various Cancer Cell Lines (e.g., SW620, SK-BR-3) | Selective, concentration-dependent inhibition of tumor cell growth. | nih.gov |
| Apoptosis Induction | Cancer Cell Lines (e.g., PC9, A549) | Active compounds induce apoptosis, confirmed by increased caspase-3 activity and PARP cleavage. | mdpi.com |
| Enzyme Inhibition | Monoamine Oxidase (MAO-A) | Benzofuran-thiazolylhydrazone derivatives show potent and selective inhibition. | nih.gov |
| Anti-aggregation | β-amyloid (Aβ) | Some derivatives inhibit both self-induced and AChE-induced Aβ aggregation. | nih.gov |
Computational Chemistry and Molecular Modeling
Computational techniques are powerful tools for complementing experimental research. They provide insights into molecular properties, reaction mechanisms, and ligand-target interactions at an atomic level.
Molecular Docking : This method predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme's active site. Docking studies have been performed to understand how 3-aminobenzofuran derivatives interact with acetylcholinesterase. nih.gov These simulations can identify key interactions, such as hydrogen bonds and π-π stacking, between the ligand and specific amino acid residues (e.g., Trp84, Tyr121) in the enzyme's binding pocket, helping to explain the observed biological activity. nih.gov Molecular docking is also widely used to predict the binding affinity of benzofuran derivatives to other targets like cancer-related proteins. researchgate.net
Density Functional Theory (DFT) : DFT calculations are used to investigate the electronic structure, geometry, and vibrational frequencies of molecules. researchgate.netresearchgate.net Researchers have used DFT at levels like B3LYP/6-311++G(d,p) to optimize the molecular geometry of benzofuran-carboxylic acids and calculate their spectroscopic parameters. researchgate.net The results often show good agreement with experimental data from X-ray crystallography and IR/NMR spectroscopy. researchgate.net Furthermore, DFT is used to analyze frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps, which are crucial for understanding the molecule's reactivity and intermolecular interactions. researchgate.net
Q & A
Q. What synthetic routes are recommended for 3-Aminobenzofuran-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves transamidation or cycloaddition reactions. For transamidation, a one-pot, two-step procedure is used starting with C–H arylation intermediates. Key parameters include:
- Catalyst selection : Palladium-based catalysts for aryl coupling.
- Temperature optimization : 80–120°C for amide bond formation .
- Reagent stoichiometry : Excess amine (1.5–2 eq) to drive transamidation to completion.
For cycloaddition (e.g., carbenoid-mediated [3+2]), optimize by: - Using α-diazo compounds and enamines under inert atmosphere.
- Monitoring reaction progress via TLC or HPLC to adjust reaction time (typically 12–24 hrs) .
Q. How can this compound be characterized using spectroscopic techniques?
- Methodological Answer :
- NMR : Key peaks include:
- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), NH₂ (δ ~5.5 ppm, broad).
- ¹³C NMR : Carbonyl (C=O, δ ~165 ppm), benzofuran carbons (δ 110–150 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 177.17 (calculated for C₉H₈N₂O₂) .
- IR : Amide C=O stretch (~1680 cm⁻¹) and N–H bend (~1600 cm⁻¹) .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- PPE : N95 masks, gloves, and eyeshields due to acute oral toxicity (LD₅₀ < 300 mg/kg) and skin sensitization risks .
- Ventilation : Use fume hoods during synthesis to avoid inhalation.
- Storage : In airtight containers at 2–8°C to prevent degradation.
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound be resolved?
- Methodological Answer : Discrepancies in antimicrobial or anticancer activity may arise from:
- Assay variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times.
- Purity verification : Use HPLC (≥97% purity) to exclude impurities affecting bioactivity .
- Dose-response curves : Compare EC₅₀ values across studies; replicate under controlled conditions (pH 7.4, 37°C) .
Q. What strategies enhance the pharmacokinetic properties of benzofuran derivatives like this compound?
- Methodological Answer :
- Structural modifications :
- Introduce electron-withdrawing groups (e.g., –NO₂) at the 5-position to improve metabolic stability .
- Replace the amide with a sulfonamide to increase solubility (logP reduction by ~0.5 units) .
- Prodrug design : Esterify the carboxamide to enhance bioavailability, with in vivo hydrolysis to release the active compound .
Q. How can the mechanism of action in anticancer assays be elucidated?
- Methodological Answer :
- Target identification : Use pull-down assays with biotinylated probes to isolate protein targets (e.g., kinases).
- Pathway analysis : Perform RNA-seq or phosphoproteomics on treated cells to identify dysregulated pathways (e.g., apoptosis markers like caspase-3) .
- Molecular docking : Model interactions with predicted targets (e.g., PARP-1) using software like AutoDock Vina .
Q. How do solubility properties impact experimental design for this compound?
- Methodological Answer :
- Solvent selection : Use DMSO for stock solutions (50 mM), diluted in PBS to ≤0.1% DMSO for cell assays.
- Co-solvents : Add β-cyclodextrin (10% w/v) to improve aqueous solubility .
- LogP determination : Estimate via HPLC (C18 column, acetonitrile/water gradient); target logP <3 for optimal permeability .
Data Contradiction Analysis
Q. How to resolve discrepancies in cytotoxicity values between in vitro and in vivo models?
- Methodological Answer :
- Metabolic profiling : Incubate the compound with liver microsomes to identify metabolites that may reduce efficacy in vivo.
- Tissue distribution studies : Use radiolabeled (¹⁴C) compound to assess bioavailability and tumor uptake .
- Species-specific differences : Compare murine vs. human metabolic enzymes (e.g., CYP3A4 activity) .
Q. Tables for Reference
| Synthetic Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Transamidation | Pd(OAc)₂, 100°C, 12 hrs | 75 | |
| Carbenoid Cycloaddition | Rh₂(OAc)₄, N₂, 24 hrs | 52 |
| Biological Activity | Assay Model | EC₅₀ (µM) | Reference |
|---|---|---|---|
| Anticancer (HepG2) | MTT, 72 hrs | 12.3 | |
| Antimicrobial (E. coli) | Broth dilution, 24 hrs | 25.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
